3-Bromocamphor

描述

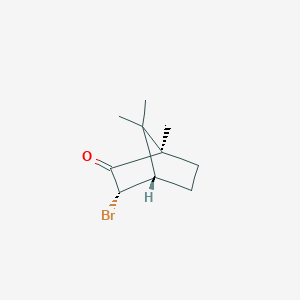

樟脑单溴化物,也称为 3-溴樟脑,是樟脑的溴化衍生物。它是一种小分子,化学式为 C₁₀H₁₅BrO。该化合物以其在医药和有机合成等多个领域的应用而闻名。樟脑单溴化物是一种白色结晶固体,具有独特的樟脑样气味。

准备方法

合成路线和反应条件: 樟脑单溴化物的制备通常涉及樟脑的溴化。一种常见的方法是在催化剂存在下使樟脑与溴反应。 一种环境友好的方法是在升高的温度下使用溴化钾和溴酸钾的混合物,并在硫酸和乙酸的存在下进行反应 。这种方法避免了使用元素溴,并减少了有害副产物的产生。

工业生产方法: 樟脑单溴化物的工业生产遵循类似的合成路线,但在更大规模上进行。使用连续流动反应器和优化的反应条件可确保产品的高产率和纯度。溴化过程经过仔细控制,以最大限度地减少不希望的副产物的形成,并确保生产过程的安全性。

化学反应分析

反应类型: 樟脑单溴化物会发生各种化学反应,包括:

取代反应: 樟脑单溴化物中的溴原子可以被其他亲核试剂(例如氢氧根离子)取代,从而形成樟脑衍生物。

常用试剂和条件:

取代反应: 通常涉及亲核试剂(如氢氧根离子)在水溶液或醇溶液中进行。

氧化反应: 在受控条件下使用 DMSO 和碳酸钠等氧化剂。

主要形成的产物:

取代反应: 樟脑衍生物,其中不同的官能团取代了溴原子。

氧化反应: 樟脑醌,一种在有机合成和光化学中具有应用的化合物。

科学研究应用

Organic Synthesis

3-Bromocamphor serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple transformations, making it a valuable building block in synthetic chemistry.

Case Study: Reductive Debromination

A study investigated the reductive debromination of endo-(+)-3-bromocamphor using primary amines like ethanolamine and ethylene diamine. The reaction was conducted without organic solvents or metals, demonstrating an environmentally friendly approach. The results showed that the polarity of the amine significantly influenced the debromination efficiency, with ethanolamine yielding higher isolated products .

Key Findings:

- Ethanolamine and ethylene diamine effectively debrominate this compound.

- The optimal molar ratio of this compound to ethanolamine was found to be 1:10.

- The reaction mechanism was elucidated using DFT calculations, revealing a radical pathway favoring more polar amines .

Asymmetric Synthesis

This compound is utilized in asymmetric synthesis due to its chiral nature. It can be transformed into various chiral intermediates, which are crucial for producing enantiomerically pure compounds.

Case Study: Chiral Ligands

In another study, camphor-derived imino alcohols were synthesized from this compound and used as precursors for chiral aryl phosphates. These compounds serve as bidentate ligands in asymmetric catalysis, highlighting the significance of this compound in developing new catalytic systems .

Applications:

- Synthesis of chiral aryl phosphates.

- Use as ligands in metal-catalyzed asymmetric reactions.

Photochemical Applications

Research has shown that this compound can be applied in photodissociation studies. It has been successfully oriented using electrostatic fields, allowing for controlled photochemical reactions.

Case Study: Spatial Orientation

A study explored the spatial orientation of (R)-3-bromocamphor under electrostatic hexapole conditions, demonstrating its potential in photochemical applications where precise control over molecular orientation is required .

Implications:

- Enhances understanding of molecular interactions in photochemical processes.

- Potential applications in materials science and molecular electronics.

Coordination Chemistry

This compound has been employed in coordination chemistry to create chiral coordination compounds. Its ability to form stable complexes with metal ions has been exploited for enantioselective synthesis.

Case Study: Chiral Coordination Complexes

The first successful resolution of a chiral coordination compound involved this compound-10-sulfonate salt, which confirmed its utility in creating enantiomerically pure metal complexes .

Significance:

- Facilitates the development of new chiral catalysts.

- Contributes to advancements in stereochemistry and coordination chemistry.

Data Summary Table

作用机制

樟脑单溴化物的确切作用机制尚不完全清楚。 据信它与离子通道和酶等分子靶点相互作用。 樟脑单溴化物中的溴原子可能会增强其反应性和对特定分子靶点的结合亲和力,从而导致其观察到的生物学效应 .

类似化合物:

樟脑: 一种广泛用于医药和工业的双环单萜酮.

樟脑醌: 樟脑的氧化衍生物,在光化学和有机合成中具有应用.

独特性: 樟脑单溴化物由于只有一个溴原子,因此具有独特的化学和生物学特性。其进行特定取代和氧化反应的能力使其成为有机合成中的宝贵化合物。此外,其潜在的生物活性和历史上的药用价值突出了其在科学研究中的重要性。

相似化合物的比较

Camphor: A bicyclic monoterpene ketone widely used in medicine and industry.

Camphorquinone: An oxidized derivative of camphor with applications in photochemistry and organic synthesis.

Bromocamphor: Another brominated derivative of camphor with similar properties to camphor monobromide.

Uniqueness: Camphor monobromide is unique due to the presence of a single bromine atom, which imparts distinct chemical and biological properties. Its ability to undergo specific substitution and oxidation reactions makes it a valuable compound in organic synthesis. Additionally, its potential biological activities and historical medicinal use highlight its significance in scientific research.

生物活性

3-Bromocamphor, a brominated derivative of camphor, has garnered interest in the field of medicinal chemistry due to its notable biological activities. This compound is characterized by its bicyclic structure with a bromine atom at the third position. Its molecular formula is CHBrO, and it has a molecular weight of approximately 231.13 g/mol. This article delves into the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Key Findings:

- Bacterial Strains Tested : Studies have reported activity against strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported as low as 25 µg/mL against specific strains, indicating strong antibacterial potential .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Research Insights:

- Cytokine Inhibition : Studies indicate that this compound can reduce levels of TNF-α and IL-6 in vitro, which are key players in inflammatory responses.

- Potential Applications : These properties suggest its utility in developing treatments for inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has also been explored, albeit with varying results across different studies.

Case Studies:

- In Vitro Testing : In studies involving human cancer cell lines (e.g., glioblastoma SF-295, ovarian OVCAR-8), this compound did not exhibit significant cytotoxicity at concentrations up to 5 µg/mL .

- Comparative Analysis : When compared to other camphor derivatives, some derivatives showed better activity against cancer cell lines, suggesting that while this compound has some potential, further modifications may enhance efficacy .

The synthesis of this compound can be achieved through various methods, including bromination of camphor under controlled conditions. The unique stereochemistry of this compound contributes significantly to its biological activities.

Synthesis Methods:

- Bromination Reaction : Direct bromination of camphor using bromine in an inert solvent.

- Alternative Routes : Other synthetic pathways include the use of catalytic systems that enhance yield and selectivity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds derived from camphor.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Camphor | Bicyclic ketone | Widely used as a fragrance |

| 2-Bromocamphor | Bicyclic ketone | Bromine at position 2; different bioactivity |

| Camphorquinone | Oxidized form of camphor | Exhibits different reactivity patterns |

属性

IUPAC Name |

3-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOGUMDNKHJLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1C(=O)C2Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

ANone: 3-Bromocamphor has a molecular formula of C10H15BrO and a molecular weight of 231.14 g/mol.

ANone: Several spectroscopic techniques have been used to characterize this compound, including:

- Single Crystal X-Ray Diffraction (SXRD): This technique has been crucial in determining the absolute configuration of (+)-3-bromocamphor. [, ]

- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR have been used to study the structure and dynamics of this compound and its complexes. [, , , ]

- Raman Optical Activity (ROA): This technique has been used to probe the chiral environment around the bromine atom in this compound. [, , ]

- Infrared (IR) and Vibrational Circular Dichroism (VCD): These techniques have provided insights into the vibrational modes of this compound and their sensitivity to chirality. [, ]

A: this compound is typically synthesized by the bromination of camphor. Several methods have been developed, including using a mixture of KBr and KBrO3 in acidic conditions, [, ] or with HBr/NaBr and H2O2/oxone® as oxidants. []

A: this compound, specifically deoxycholic acid (DCA), demonstrates chiral discrimination by selectively forming a 1:1 adduct with the (S)-enantiomer of camphorquinone and endo-(+)-3-bromocamphor from a racemic mixture. []

ANone: this compound is known to undergo several reactions, including:

- Debromination: Primary amines can reductively debrominate this compound, leading to the formation of camphor and the corresponding imines. [, ]

- Oxidation: this compound can be oxidized to camphorquinone using various oxidizing agents like DMSO and sodium carbonate or air in the presence of sodium iodide. [, , , ]

- Nucleophilic Substitution: Sulfur-centered nucleophiles, such as arylthiolate ions, can react with this compound via an electron transfer mechanism, leading to both reduction and substitution products. []

- Reactions with Anions: this compound can react with various anions like Me3Sn−, Ph2P−, or PhS− via an SRN1 mechanism in liquid ammonia or DMSO. []

A: this compound, particularly its sulfonic acid derivative (this compound-8-sulfonic acid or this compound-9-sulfonic acid), is a widely used resolving agent for separating enantiomers of chiral compounds. It forms diastereomeric salts with racemic mixtures, which can then be separated based on their different solubilities. [, , , , , , , , ]

ANone: Several compounds have been resolved using this compound derivatives, including:

- DL-p-Hydroxyphenylglycine (a precursor for semi-synthetic penicillins and cephalosporins) [, , ]

- cis-Chloroamminebis(ethylenediamine)cobalt(III) []

- (±)-Piperidin-3-ethanol []

- The isomeric octopamines and synephrines []

- A 1,5-benzothiazepine derivative (a synthetic intermediate of diltiazem) []

ANone: Computational chemistry has played a vital role in understanding the properties and reactivity of this compound and its derivatives. For example:

- Density functional theory (DFT) calculations have been used to investigate the mechanism of debromination of this compound with different amines. []

- Molecular dynamics simulations have been employed to study the anion states of halocamphor molecules, shedding light on the chirally sensitive dissociative electron attachment (DEA) process. []

ANone: While specific SAR studies solely dedicated to this compound might be limited within the provided research, some key observations can be made:

- The position of the bromine atom significantly impacts the reactivity and properties of the molecule. For instance, 10-iodocamphor exhibits a significantly larger chiral asymmetry in DEA compared to 3-iodocamphor, despite the heavier atom being further from the chiral center. [, ]

- The presence of the carbonyl group in this compound facilitates electron transfer reactions compared to the non-carbonyl analog, 2-bromonorbornane. []

A: While this compound is primarily known for its use in synthetic and analytical chemistry, some studies suggest potential biological activity. For example, it has been shown to induce the expression of the cytochrome P-450cam hydroxylase operon in Pseudomonas putida, similar to its parent compound, camphor. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。